2-methoxy-6-Quinolinesulfonyl chloride

Description

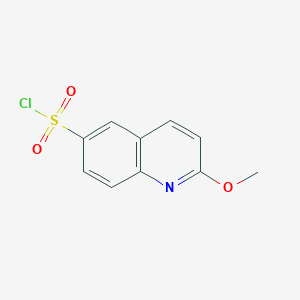

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO3S |

|---|---|

Molecular Weight |

257.69 g/mol |

IUPAC Name |

2-methoxyquinoline-6-sulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO3S/c1-15-10-5-2-7-6-8(16(11,13)14)3-4-9(7)12-10/h2-6H,1H3 |

InChI Key |

BXAKLISSBDVISR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Methodologies in Research on 2 Methoxy 6 Quinolinesulfonyl Chloride

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of the atoms within a crystal, researchers can deduce the precise arrangement of atoms in three-dimensional space.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's solid-state structure. This technique requires a single, high-quality crystal of the compound, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beam into a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated.

The resulting data allows for the calculation of the electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the exact position of each atom can be determined, providing precise measurements of bond lengths, bond angles, and torsion angles. This information reveals the molecule's absolute conformation in the solid state and how individual molecules pack together in the crystal lattice. For 2-methoxy-6-quinolinesulfonyl chloride, SCXRD would definitively establish the geometry of the quinoline (B57606) ring system, the orientation of the methoxy (B1213986) and sulfonyl chloride functional groups, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure.

While specific crystallographic data for this compound is not widely published, a typical analysis of a related quinoline derivative would yield a crystallographic information file (CIF) containing data similar to that presented in the hypothetical table below.

Table 1: Representative Single Crystal X-ray Diffraction Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈ClNO₃S |

| Formula Weight | 257.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1071.9(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.598 |

Note: This data is representative and does not correspond to the actual structure of this compound.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. Instead of a single diffraction pattern, a PXRD experiment produces a characteristic diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes within the crystal structure, as described by Bragg's Law.

The primary application of PXRD in the study of this compound is for phase identification and purity assessment. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form (polymorph). By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from SCXRD data or from a known standard), one can confirm the identity of the crystalline phase and detect the presence of any crystalline impurities. It is a rapid and non-destructive technique essential for quality control in chemical synthesis and manufacturing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—parts of the molecule that contain π-electrons or non-bonding (n) electrons.

For this compound, the quinoline ring system is the primary chromophore. This aromatic, heterocyclic structure gives rise to characteristic absorption bands. Typically, π → π* transitions, which involve the excitation of electrons within the aromatic π-system, result in strong absorption bands at shorter wavelengths (e.g., below 300 nm). Transitions involving non-bonding electrons on the nitrogen and oxygen atoms (n → π*) may also be observed, usually as weaker bands at longer wavelengths.

The UV-Vis spectrum of the closely related compound 6-methoxyquinoline (B18371) shows absorption maxima (λmax) in the range of approximately 250-350 nm. It is expected that this compound would exhibit a similar absorption profile, potentially with slight shifts in the λmax values due to the electronic influence of the sulfonyl chloride group. The solvent used for the analysis can also influence the spectrum; polar solvents can stabilize the ground or excited states differently than non-polar solvents, leading to shifts in the absorption peaks.

Table 2: Typical UV-Vis Absorption Data for a Methoxyquinoline Derivative in Ethanol

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~280 | High |

| π → π* | ~330 | Moderate |

| n → π* | ~350 | Low |

Note: This data is illustrative, based on analogous structures, and represents typical values.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful method for determining chemical purity and for isolating the compound from reaction mixtures or impurities. asianpubs.org

In a typical Reversed-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, such as silica (B1680970) gel chemically modified with C18 alkyl chains. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. asianpubs.org

Separation occurs based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. This compound, being a moderately polar organic molecule, will interact with the non-polar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.

A detector, most commonly a UV-Vis detector set to a wavelength at which the compound absorbs strongly (determined from its UV-Vis spectrum), is placed at the column outlet. The detector response is plotted against time to produce a chromatogram. The time at which the compound elutes is its retention time, which is characteristic for a given set of chromatographic conditions. The purity of the sample is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, the fraction corresponding to the main peak can be collected, and the solvent evaporated to yield the purified compound.

Table 3: Representative HPLC Method Parameters for Analysis of a Quinoline Derivative

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: These parameters are typical and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Quinolinesulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, energies, and other chemical properties. For 2-methoxy-6-quinolinesulfonyl chloride, a DFT study would provide fundamental insights into its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Calculations

A foundational step in computational analysis involves geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional conformation of this compound would be determined by finding the minimum energy state. This process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606), utilized the B3LYP/6-311G* level of theory for geometry optimization, showing good agreement between calculated and experimental X-ray diffraction data. nih.govnih.gov Such calculations for this compound would elucidate the spatial arrangement of the methoxy (B1213986) group and the sulfonyl chloride moiety relative to the quinoline ring system.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov A theoretical investigation would calculate these energy levels and map the electron density distribution of the HOMO and LUMO across the this compound structure. This would identify the most probable sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters and Properties

DFT calculations are also employed to predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to aid in the assignment of spectral bands. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. malariaworld.org A computational study on this compound would generate theoretical spectra that could aid in its experimental characterization.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential in silico techniques, particularly in drug discovery, to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Elucidation of Ligand-Receptor or Ligand-Enzyme Binding Modes

Molecular docking simulations place a ligand into the binding site of a receptor to predict its preferred orientation and binding affinity. This process helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Studies on various quinoline and quinolinesulfonamide derivatives have shown their potential as inhibitors for targets like HIV reverse transcriptase and Rho-associated protein kinase. nih.govnih.gov A molecular docking study involving this compound would require a specific biological target to be identified. The simulation would then predict the binding mode and calculate a docking score, which estimates the binding affinity. This information is valuable for assessing the compound's potential as a therapeutic agent and for guiding the design of more potent derivatives. ekb.eg

Despite the extensive use of these computational methods for similar molecular scaffolds, specific research applying them to this compound has not been identified in the current body of scientific literature.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

A detailed theoretical investigation into the non-covalent interactions of this compound and its derivatives is crucial for understanding their supramolecular chemistry and interactions in biological systems. Properties of bioactive molecules are often governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, π-stacking, and van der Waals forces. nih.govnih.gov Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are powerful tools for identifying and characterizing these weak interactions. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Stability Analysis of Molecules and Complexes

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules, revealing information about their conformational flexibility and the stability of their various forms over time. nih.govchemscene.com Such simulations are widely applied to study quinoline derivatives to understand how they interact with biological targets, such as enzymes. chemscene.comnih.gov Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA), which collectively describe the stability and compactness of a molecule or a protein-ligand complex. nih.gov

For a molecule like this compound, MD simulations could elucidate the rotational freedom around the C-S bond, influencing the orientation of the sulfonyl chloride group relative to the quinoline ring. In studies of related quinoline-3-carboxamide (B1254982) derivatives, MD simulations have shown that ligands can undergo conformational interconversions, such as rotation around an amide bond, which affects their binding mode within a kinase active site. researchgate.net Analysis of the number of hydrogen bonds formed during a simulation can also indicate the stability of a particular conformation or complex. nih.gov A higher and more consistent number of hydrogen bonds often correlates with greater stability. nih.gov While specific MD studies on this compound are not available, the established methodologies used for other quinolines could be applied to predict its dynamic behavior and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for establishing a correlation between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors—numerical representations of a molecule's properties—to predict the activity of new compounds. nih.gov Descriptors can be categorized as 1D (e.g., logP, pKa), 2D (e.g., connectivity indices), or 3D (e.g., interaction fields). researchgate.net

For quinoline derivatives, QSAR and SAR studies have been instrumental in identifying key structural features required for their biological effects, such as anticancer or antimicrobial activities. For example, in a series of 8-hydroxyquinoline-5-sulfonamides, the presence of an unsubstituted phenolic group at position 8 was found to be crucial for biological activity. Methylation of this group led to a significant loss of activity. Similarly, for quinoline-3-carboxamides, SAR studies revealed that the position of a methoxy group on a phenyl ring significantly influenced inhibitory activity against certain kinases. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing analogues with varied substituents on the quinoline ring or by replacing the sulfonyl chloride with different functional groups. By measuring the biological activity of these compounds and calculating a range of molecular descriptors, a mathematical model could be developed using techniques like multiple linear regression (MLR). Such a model would help predict the activity of untested analogues and guide the design of more potent compounds.

Below is a hypothetical data table illustrating the kind of data used in a QSAR study for a series of quinoline derivatives.

| Compound ID | R1-Group | R2-Group | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| 1 | -OCH3 | -SO2Cl | 257.69 | 2.8 | 15.2 |

| 2 | -OCH3 | -SO2NH2 | 238.26 | 1.5 | 25.8 |

| 3 | -OH | -SO2Cl | 243.66 | 2.1 | 8.5 |

| 4 | -H | -SO2Cl | 227.67 | 2.5 | 12.1 |

| 5 | -OCH3 | -H | 159.19 | 2.4 | >50 |

Advanced Applications and Prospective Research Directions in Synthetic Chemistry of 2 Methoxy 6 Quinolinesulfonyl Chloride

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. One established strategy in this field is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While there is a lack of direct reports on the use of 2-methoxy-6-quinolinesulfonyl chloride as a chiral auxiliary, its structural features suggest its potential as a precursor for such molecules.

The quinoline (B57606) framework is present in naturally occurring chiral alkaloids like quinine, which has been successfully employed as a chiral auxiliary in the asymmetric synthesis of sulfinamides. This precedent highlights the potential of the quinoline scaffold to create a chiral environment that can influence the stereoselectivity of a reaction. This compound could be reacted with chiral amines or alcohols to generate chiral sulfonamide or sulfonate ester-based auxiliaries. The rigidity of the quinoline ring system and the presence of the methoxy (B1213986) group could play a crucial role in inducing facial selectivity in reactions involving an attached substrate.

Furthermore, the development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern synthetic chemistry. Quinoline-containing ligands have been shown to be effective in a variety of asymmetric transformations. The sulfonyl chloride group of this compound provides a convenient handle for the synthesis of novel chiral ligands. For instance, reaction with chiral diamines or amino alcohols could lead to the formation of bidentate or tridentate ligands, where the quinoline nitrogen and the sulfonamide group can coordinate to a metal center, creating a chiral catalytic pocket.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Potential Synthetic Approach | Potential Application |

| Chiral Sulfonamide-Amine Ligands | Reaction with a chiral diamine | Asymmetric transfer hydrogenation |

| Chiral Sulfonamide-Alcohol Ligands | Reaction with a chiral amino alcohol | Asymmetric allylic alkylation |

| Chiral Sulfonamide-Phosphine Ligands | Multi-step synthesis involving introduction of a phosphine moiety | Asymmetric cross-coupling reactions |

Development of Fluorescent Probes and Sensors through Derivatization

The 6-methoxyquinoline (B18371) core is a well-known fluorophore that has been extensively utilized in the development of fluorescent probes and sensors. Derivatives of 6-methoxyquinoline, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) and N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), are widely used as indicators for intracellular chloride ion concentrations. nih.gov These probes operate via a collisional quenching mechanism, where the fluorescence of the quinolinium salt is diminished in the presence of halide ions.

This compound serves as an ideal precursor for the synthesis of novel fluorescent probes based on the 6-methoxyquinoline scaffold. The reactive sulfonyl chloride moiety allows for the facile introduction of various functionalities that can act as recognition sites for specific analytes. For example, by reacting this compound with different amines or phenols, a library of fluorescent sulfonamides or sulfonate esters can be generated. These derivatives can then be screened for their ability to selectively bind to metal ions, anions, or biologically relevant small molecules, leading to a change in their fluorescence properties.

The derivatization strategy allows for the fine-tuning of the photophysical and sensing properties of the resulting probes. For instance, the introduction of a specific ionophore could lead to a selective sensor for a particular metal cation. Similarly, the incorporation of a receptor for a biomolecule could enable the development of probes for biological imaging applications.

Table 2: Examples of Fluorescent Probes Based on the 6-Methoxyquinoline Scaffold

| Probe Name | Abbreviation | Analyte |

| 6-methoxy-N-(3-sulfopropyl)quinolinium | SPQ | Chloride ions |

| N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | MQAE | Chloride ions |

| 6-methoxy-N-ethylquinolinium iodide | MEQ | Chloride ions |

Engineering of New Catalytic Systems for Quinoline-Based Transformations

The development of novel catalytic systems is a continuous endeavor in synthetic chemistry, aimed at improving reaction efficiency, selectivity, and sustainability. While this compound itself is not a catalyst, it can serve as a valuable building block for the synthesis of new catalysts, particularly for reactions involving quinoline derivatives.

The Friedländer annulation, a classic method for quinoline synthesis, can be catalyzed by various acids and metal complexes. nih.gov One prospective research direction is the development of catalysts that incorporate the 2-methoxy-6-sulfonamide moiety. For instance, sulfonamide-containing ligands can be synthesized from this compound and used to prepare transition metal complexes. These complexes could then be investigated as catalysts for various organic transformations, including the synthesis of substituted quinolines. The electronic properties of the 2-methoxyquinoline (B1583196) core and the sulfonamide linker could influence the catalytic activity and selectivity of the metal center.

Furthermore, the concept of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction. Chiral sulfonamides derived from this compound and chiral amines could be explored as bifunctional organocatalysts. The sulfonamide moiety can act as a hydrogen bond donor, while the quinoline nitrogen can act as a Lewis base, enabling the activation of substrates in asymmetric reactions.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of compounds, which can then be screened for desired biological activities or material properties. researchgate.netrsc.org High-throughput synthesis platforms have become indispensable tools in drug discovery and materials science. Sulfonyl chlorides are well-suited for combinatorial chemistry due to their reactivity towards a wide range of nucleophiles, such as amines and alcohols, allowing for the generation of diverse sulfonamide and sulfonate ester libraries. sigmaaldrich.com

This compound can be readily integrated into such high-throughput workflows. Its use as a building block would allow for the introduction of the 2-methoxyquinoline scaffold into large compound libraries. This is particularly valuable as the quinoline ring system is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. By reacting this compound with a diverse set of amines, a library of novel sulfonamides can be synthesized in a parallel fashion. These libraries can then be screened against various biological targets to identify new hit compounds for drug development.

The "libraries from libraries" approach, where an existing library is further modified to create a new one, could also be applied. nih.gov A library of sulfonamides derived from this compound could be subjected to further reactions, such as modifications of the quinoline ring, to generate even greater chemical diversity.

Exploration of this compound as a Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored electronic, optical, and mechanical properties is a rapidly growing field. Quinoline-containing polymers and functional materials have shown promise in various applications, including organic light-emitting diodes (OLEDs), sensors, and biomedical devices.

This compound can serve as a versatile precursor for the synthesis of such materials. For instance, it can be used to synthesize monomers for polymerization reactions. By reacting the sulfonyl chloride with a molecule containing a polymerizable group (e.g., a vinyl or acetylene group), a quinoline-based monomer can be prepared. Subsequent polymerization of this monomer could lead to polymers with interesting properties conferred by the 2-methoxyquinoline side chains. For example, quinoline-based polymers have been investigated for their antimicrobial and drug-releasing properties. nih.gov

Furthermore, the sulfonyl chloride group can be used to functionalize existing polymers and surfaces. By grafting this compound onto a polymer backbone or a solid support, the properties of the material can be modified. This could be used to introduce fluorescence, improve thermal stability, or impart specific binding capabilities to the material. The exploration of this compound in the synthesis of conductive polymers, liquid crystals, and other functional organic materials represents a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.